molecular formula C4H5IN2O2 B12346893 6-Iodo-1,3-diazinane-2,4-dione

6-Iodo-1,3-diazinane-2,4-dione

Cat. No.: B12346893
M. Wt: 240.00 g/mol
InChI Key: QROIAUODFCRVFZ-UHFFFAOYSA-N
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Description

6-Iodo-1,3-diazinane-2,4-dione is a halogenated derivative of the 1,3-diazinane-2,4-dione scaffold, characterized by an iodine substituent at the 6-position. Halogenation, particularly with iodine, can enhance molecular stability, alter electronic distribution, and impact interactions with biological targets due to iodine’s large atomic radius and polarizability .

Properties

Molecular Formula

C4H5IN2O2

Molecular Weight

240.00 g/mol

IUPAC Name

6-iodo-1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H5IN2O2/c5-2-1-3(8)7-4(9)6-2/h2H,1H2,(H2,6,7,8,9)

InChI Key

QROIAUODFCRVFZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1=O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-1,3-diazinane-2,4-dione typically involves the iodination of 1,3-diazinane-2,4-dione. One common method is the reaction of 1,3-diazinane-2,4-dione with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of 6-Iodo-1,3-diazinane-2,4-dione may involve large-scale iodination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thiols.

    Oxidation Products: Higher oxidation state derivatives such as carboxylic acids.

    Reduction Products: Corresponding alcohols.

Scientific Research Applications

6-Iodo-1,3-diazinane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site of the enzyme. This binding can block the enzyme’s activity, leading to a therapeutic effect. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .

Comparison with Similar Compounds

a) Halogenated Derivatives

  • 6-Iodo-1,3-diazinane-2,4-dione : Iodine’s high molecular weight (126.9 g/mol) and large van der Waals radius may enhance steric hindrance and lipophilicity compared to lighter halogens like chlorine or bromine. This could influence bioavailability and metabolic stability.
  • 5-Bromo-6-methoxy-5-methyl-1,3-diazinane-2,4-dione (CAS 59411-67-5): Bromine at position 5, combined with methoxy and methyl groups, introduces distinct electronic and steric effects. Bromine’s moderate electronegativity may favor nucleophilic substitution reactions compared to iodine’s weaker leaving-group propensity .

b) Non-Halogenated Derivatives

  • Its molecular weight (190.2 g/mol) is lower than iodine-containing analogs, suggesting differences in solubility and diffusion rates .
  • Pelanserine (5f) : A quinazoline-2,4-dione derivative with demonstrated antihypertensive activity. Alkylation at specific positions (e.g., methyl or phenylethyl groups) optimizes pharmacological efficacy, highlighting the importance of substituent tailoring .

Structural and Functional Comparison Table

Compound Name Substituent(s) Position Molecular Weight (g/mol) Key Properties/Applications Reference
6-Iodo-1,3-diazinane-2,4-dione Iodo 6 ~238.1 (estimated) Potential halogen-specific reactivity; unconfirmed bioactivity
1-Phenyl-1,3-diazinane-2,4-dione Phenyl 1 190.2 Hydrophobic interactions; structural analog for drug design
5-Bromo-6-methoxy-5-methyl derivative Bromo, methoxy, methyl 5, 6 ~265.1 (estimated) Steric bulk; possible agrochemical use
Pelanserine (5f) Alkyl/phenylethyl Variable Antihypertensive; microwave-assisted synthesis
Atrazine Chloro, ethyl, isopropyl (triazine core) 215.7 Herbicide; chloro-substituted triazine

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